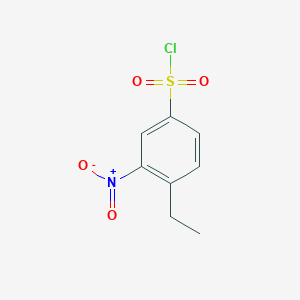

4-Ethyl-3-nitrobenzene-1-sulfonyl chloride

Description

Importance of Arylsulfonyl Chlorides as Versatile Synthetic Intermediates

Arylsulfonyl chlorides are a critically important class of organic compounds, widely recognized for their versatility as intermediates in organic synthesis. researchgate.netmagtech.com.cn Their significance stems from the sulfonyl chloride functional group (-SO₂Cl), which is a highly reactive electrophilic center. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and thioethers, which are key structural motifs in a vast array of biologically active molecules, pharmaceuticals, and materials. researchgate.netresearchtrends.net

Molecules containing a sulfonyl group play a crucial role in the construction of compounds for drug discovery. researchgate.net The synthesis of sulfonamides, for instance, is a cornerstone of medicinal chemistry, dating back to the discovery of sulfa drugs, the first commercially available antibiotics. nih.gov Arylsulfonyl chlorides react readily with primary and secondary amines to form these robust sulfonamide linkages. researchgate.netnih.gov

Beyond sulfonamide formation, arylsulfonyl chlorides are employed in a variety of other transformations. They serve as protecting groups for amines, where the resulting sulfonamide is stable to many reaction conditions but can be cleaved when necessary. guidechem.com They are also precursors for the synthesis of sulfones and unsymmetrical thioethers through desulfonative cross-coupling reactions. researchgate.netrsc.org Furthermore, they can act as a source of aryl radicals in certain photocatalytic reactions. acs.org Traditional synthesis methods for arylsulfonyl chlorides include the oxidative chlorination of sulfur compounds and the Sandmeyer reaction of aryldiazonium salts, which allows for a wide range of substitutions on the aromatic ring. researchgate.netnih.govacs.org

| Property | Description |

| Functional Group | -SO₂Cl (Sulfonyl chloride) |

| Reactivity | Highly electrophilic sulfur center |

| Key Reactions | Sulfonamide formation, Sulfonate ester formation, C-S bond formation, Protecting group chemistry |

| Key Products | Sulfonamides, Sulfonate esters, Thioethers, Sulfones |

| Applications | Pharmaceuticals, Agrochemicals, Dyes, Material Science |

Overview of Nitrated Arylsulfonyl Chlorides in Chemical Transformations

The introduction of a nitro group (-NO₂) onto the aromatic ring of an arylsulfonyl chloride significantly modulates its chemical properties, creating a subclass of reagents with enhanced reactivity and specific applications. researchgate.net The nitro group is a powerful electron-withdrawing group, which increases the electrophilicity of the sulfonyl sulfur atom. This activation makes nitrated arylsulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride, highly effective sulfonylating agents. guidechem.comnbinno.com

This enhanced reactivity is particularly valuable in the synthesis of sulfonamides and sulfonate esters. researchtrends.netguidechem.com The strong electron-withdrawing effect of the nitro group also increases the acidity of the N-H proton in the resulting sulfonamide, which can facilitate subsequent N-alkylation reactions. guidechem.com This property is exploited in multi-step synthetic sequences, for example, in the synthesis of complex natural products.

The position of the nitro substituent on the phenyl ring can influence the mechanism of certain reactions, such as electrochemical reduction. researchgate.net Nitrated arylsulfonyl chlorides are key intermediates in the synthesis of various pharmaceuticals. chemicalbook.com For example, 4-nitrobenzenesulfonyl chloride is used in the preparation of antiviral drugs like amprenavir (B1666020) and darunavir. chemicalbook.com The presence of the nitro group provides a handle for further chemical modification, as it can be reduced to an amino group, allowing for the introduction of additional diversity into the molecular structure.

| Compound Name | Abbreviation | Key Feature | Common Application |

| 4-Nitrobenzenesulfonyl chloride | NsCl | Strong electron-withdrawing effect from para-nitro group | Amine protection, synthesis of pharmaceuticals guidechem.comchemicalbook.com |

| 3-Nitrobenzenesulfonyl chloride | Meta-nitro group influences reactivity | Building block for pharmaceuticals and dyes nbinno.com | |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | Contains both chloro and nitro substituents | Intermediate for dyestuffs and pharmaceuticals google.comsolubilityofthings.com |

Research Focus on 4-Ethyl-3-nitrobenzene-1-sulfonyl Chloride within Contemporary Organic Chemistry

Within the diverse family of nitrated arylsulfonyl chlorides, this compound represents a specialized reagent. While less common than its 4-methyl or 4-chloro analogs, its unique substitution pattern offers specific advantages for contemporary organic synthesis. The research focus on this compound lies in its utility as a bespoke building block for introducing the 4-ethyl-3-nitrophenylsulfonyl moiety into target molecules.

The synthesis of this compound typically involves the chlorosulfonation of 2-ethylnitrobenzene, a process analogous to the preparation of similar structures like 4-methyl-3-nitrobenzene-1-sulfonyl chloride from 2-nitrotoluene. chemicalbook.com The presence of the ethyl group at the 4-position and the nitro group at the 3-position provides a specific steric and electronic profile. The ethyl group can influence the solubility of the reagent and its derivatives in organic solvents and may impart specific lipophilic characteristics to the final product, a desirable trait in medicinal chemistry for modulating pharmacokinetic properties.

Like other nitrated arylsulfonyl chlorides, it is primarily used as a sulfonylating agent to prepare sulfonamides and sulfonate esters. guidechem.com The research interest in this compound is driven by the need for structurally unique intermediates in the synthesis of novel pharmaceuticals and agrochemicals. guidechem.com By incorporating this specific sulfonyl chloride, chemists can fine-tune the properties of a lead compound, exploring how the combination of the ethyl and nitro groups affects biological activity, selectivity, and metabolic stability. Its application allows for the creation of new chemical entities where the 4-ethyl-3-nitrophenylsulfonyl group is a key component of the pharmacophore or a scaffold for further elaboration.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXZEESRVZFUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495416-81-4 | |

| Record name | 4-ethyl-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Ethyl 3 Nitrobenzene 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Moiety

Conversion to Sulfonyl Fluorides

The transformation of sulfonyl chlorides into sulfonyl fluorides is a critical step for accessing reagents with tuned reactivity. While sulfonyl chlorides are highly reactive, the corresponding sulfonyl fluorides exhibit greater stability and more selective reactivity. sigmaaldrich.com This conversion can be accomplished through various fluorinating agents. A common method involves heating the sulfonyl chloride in the presence of an alkali metal fluoride (B91410), a process known as fluorodesulfonylation. google.com This exchange reaction replaces the chloride atom with a fluoride atom, yielding the more stable 4-ethyl-3-nitrobenzene-1-sulfonyl fluoride. The increased stability of the S-F bond compared to the S-Cl bond makes sulfonyl fluorides resistant to reduction and hydrolysis, rendering them ideal for specific applications where the high reactivity of sulfonyl chlorides is undesirable. sigmaaldrich.com

Reactivity in Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfonyl fluorides, including the derivative of 4-ethyl-3-nitrobenzene-1-sulfonyl chloride, are cornerstone electrophiles in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.comrsc.org SuFEx is a powerful class of click reactions that relies on the robust and specific reactivity of the sulfonyl fluoride group (–SO₂F) with nucleophiles, particularly silylated phenols. sigmaaldrich.com

The key advantages of using the sulfonyl fluoride in SuFEx reactions over the sulfonyl chloride are its superior stability and chemoselectivity. sigmaaldrich.com Sulfonyl fluorides are stable in aqueous environments and resistant to thermolysis and reduction. sigmaaldrich.com They react selectively at the sulfur center, avoiding side reactions that can occur with the more promiscuous sulfonyl chlorides. sigmaaldrich.com This controlled reactivity allows for the reliable formation of strong covalent bonds (sulfonates, sulfonamides) under mild conditions, making SuFEx a valuable tool in drug discovery, materials science, and chemical biology. sigmaaldrich.comrsc.org The 4-ethyl-3-nitrobenzene-1-sulfonyl fluoride, once formed, can thus serve as a connective hub in modular synthesis, linking various molecular fragments with high efficiency and specificity.

Transformations Involving the Aromatic Ring and Substituents

The aromatic core of this compound is activated towards certain transformations due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the sulfonyl chloride group. nih.govlibretexts.org

In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially a halogen or other substituent if one were present on the ring). The reaction proceeds through a two-step addition-elimination mechanism. nih.gov

Addition Step: The nucleophile adds to the aromatic ring, breaking one of the double bonds and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group. This stabilization of the intermediate is a key factor driving the reaction. libretexts.orgyoutube.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.

The presence of the nitro group ortho or para to the leaving group is essential for stabilizing the Meisenheimer intermediate through resonance. libretexts.org A meta-directing nitro group does not provide this stabilization, rendering the compound inert under typical SNAr conditions. libretexts.org Therefore, in derivatives of this compound, nucleophilic attack would be favored at positions activated by the nitro group.

Interactive Table: SNAr Reaction Characteristics

| Feature | Description | Relevance to this compound |

| Requirement | Strong electron-withdrawing groups (EWGs) on the ring. | The nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups are powerful EWGs. |

| Mechanism | Two-step: Addition of nucleophile, followed by elimination of the leaving group. | Proceeds via a Meisenheimer intermediate. |

| Intermediate | Resonance-stabilized carbanion (Meisenheimer complex). | The negative charge is stabilized by delocalization onto the ortho nitro group. |

| Regiochemistry | EWGs must be positioned ortho or para to the leaving group. | The nitro group is ortho to the sulfonyl chloride, activating the ring for potential substitutions. |

Functional Group Interconversions of the Nitro Group

The nitro group (–NO₂) is a versatile functional group that can be converted into various other functionalities, most notably an amino group (–NH₂). The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. This can be achieved using several reducing agents, with the choice of reagent sometimes allowing for the isolation of intermediate oxidation states.

Common methods for the reduction of a nitro group to an amine include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Systems: Employing metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org

The reaction proceeds through several intermediates, including nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) species. libretexts.org Complete reduction leads to the formation of the corresponding aniline (B41778) derivative, in this case, 4-ethyl-3-aminobenzene-1-sulfonyl chloride. This transformation is significant as it converts a strongly deactivating, meta-directing group (–NO₂) into a strongly activating, ortho, para-directing group (–NH₂), fundamentally altering the reactivity of the aromatic ring in subsequent reactions like electrophilic aromatic substitution.

Interactive Table: Nitro Group Reduction Methods

| Reagent System | Conditions | Product |

| H₂ / Pd, Pt, or Ni | Pressurized H₂ gas | 4-Ethyl-3-aminobenzene-1-sulfonyl chloride |

| Sn / HCl | Acidic, aqueous | 4-Ethyl-3-aminobenzene-1-sulfonyl chloride |

| Fe / HCl | Acidic, aqueous | 4-Ethyl-3-aminobenzene-1-sulfonyl chloride |

| Zn / NH₄Cl | Near-neutral pH | Can sometimes yield the hydroxylamine intermediate |

Reactions at the Ethyl Side Chain (e.g., Formal C-H Activation)

The reactivity of the ethyl side chain is influenced by the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing nitro group can affect the reactivity of the benzylic protons (the CH₂ group). rsc.org While specific studies on C-H activation for this compound are not detailed in the provided search results, general principles suggest that the benzylic position is the most likely site for radical or oxidative reactions. For example, side-chain oxidation using strong oxidizing agents like chromic acid can convert alkyl groups on an aromatic ring to carboxylic acids, provided the benzylic position has at least one hydrogen. msu.edu However, the harsh conditions required for such reactions might not be compatible with the sulfonyl chloride group.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is fundamental to predicting their outcomes and designing synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.2.1, the mechanism is a well-established two-step process. The first step, the formation of the Meisenheimer complex, is typically the slow, rate-determining step. msu.edu The stability of this intermediate, which is greatly enhanced by the resonance delocalization of the negative charge onto the ortho or para nitro group, is the critical factor that allows the reaction to proceed. libretexts.orgyoutube.com The subsequent loss of the leaving group to restore aromaticity is a fast process. msu.edu

Sulfur (VI) Fluoride Exchange (SuFEx): The mechanism of SuFEx reactions involves the nucleophilic attack on the highly electrophilic sulfur(VI) center. The fluoride ion is an excellent leaving group in this context, particularly when the reaction is facilitated by base catalysts or silyl-activated nucleophiles. The reaction is characterized by its high efficiency and the formation of a very stable S-O or S-N bond, which drives the reaction to completion.

Nitro Group Reduction: The reduction of a nitro group to an amine is a complex process involving a series of electron and proton transfers. In metal-acid reductions, the metal acts as the electron source, and the acid provides the protons. The reaction is believed to proceed stepwise through intermediates like the nitroso and hydroxylamine stages before reaching the final amine product. libretexts.org

Studies on S-Cl Bond Cleavage

The cleavage of the sulfur-chlorine (S-Cl) bond in arenesulfonyl chlorides, including nitro-substituted derivatives like this compound, is a critical step in their reactions with nucleophiles. The hydrolysis of aromatic sulfonyl chlorides is generally considered to proceed through a synchronous SN2-type mechanism. rsc.org In this process, the formation of the S-O bond with the incoming nucleophile (e.g., water) and the cleavage of the S-Cl bond occur in a concerted fashion within the transition state. rsc.orgresearchgate.net

The nature and position of substituents on the aromatic ring significantly influence the rate of this cleavage. Electron-withdrawing groups, such as the nitro group present in this compound, are known to increase the electrophilicity of the sulfur atom, thereby affecting the reaction kinetics. Studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the rates for nitro-substituted compounds often deviate from linear Hammett plots, suggesting complex electronic effects. rsc.orgrsc.org For instance, in the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the reaction follows the Hammett equation with a positive ρ-value, indicating that electron-withdrawing substituents stabilize the transition state and accelerate the reaction. rsc.org

Kinetic data for the hydrolysis of related nitro-substituted benzenesulfonyl chlorides provide insight into the S-Cl bond cleavage process. The mechanism can be influenced by the solvent and the nucleophile, but it is generally accepted that the process is an associative one. researchgate.netmdpi.com

Table 1: Hammett Correlation Data for Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides

| Substituent | σ Value | log(k/kH) |

|---|---|---|

| p-OCH₃ | -0.27 | -0.60 |

| p-CH₃ | -0.17 | -0.35 |

| H | 0.00 | 0.00 |

| p-Cl | 0.23 | 0.35 |

| m-NO₂ | 0.71 | 1.05 |

| p-NO₂ | 0.78 | 1.25 |

Note: This table presents generalized data from studies on substituted benzenesulfonyl chlorides to illustrate the electronic effects on hydrolysis rates, as specific kinetic data for this compound was not available in the searched literature. The data is consistent with findings that electron-withdrawing groups accelerate the rate of hydrolysis (S-Cl bond cleavage).

Role of α-Sulfonyl Carbanions as Nucleophiles

A key aspect of the reactivity of compounds derived from this compound is the formation and utility of α-sulfonyl carbanions. The sulfonyl group is a powerful electron-withdrawing group that can stabilize an adjacent negative charge on a carbon atom. siue.edulibretexts.org This stabilization facilitates the deprotonation of the α-carbon in alkyl sulfones, which are readily formed from the reaction of the sulfonyl chloride with suitable precursors.

Once formed, these α-sulfonyl carbanions are effective nucleophiles capable of participating in a variety of carbon-carbon bond-forming reactions. siue.edunih.gov Their nucleophilicity allows them to react with a range of electrophiles, including aldehydes, ketones, and alkyl halides. uobabylon.edu.iq The stability of the carbanion, conferred by the sulfonyl group, makes it a soft nucleophile, which can influence the regioselectivity of its reactions. siue.edu

In the context of reactions involving 4-alkylpyridines, an α-sulfonyl carbanion-like species is generated through the deprotonation of an N-sulfonyl pyridinium (B92312) salt. This intermediate then acts as a nucleophile. nih.gov The general reactivity of α-sulfonyl carbanions as nucleophiles is a cornerstone of their synthetic utility. nih.govuobabylon.edu.iq

Table 2: Factors Influencing α-Sulfonyl Carbanion Stability and Nucleophilicity

| Factor | Description |

|---|---|

| Inductive Effect | The strongly electron-withdrawing sulfonyl group stabilizes the negative charge on the adjacent carbon atom. wikipedia.org |

| Resonance | Delocalization of the negative charge onto the oxygen atoms of the sulfonyl group provides significant resonance stabilization. wikipedia.org |

| Hybridization | The geometry of the carbanion, which is typically trigonal pyramidal, affects its stability and reactivity. wikipedia.org |

| Solvent | The choice of solvent can influence the aggregation state and reactivity of the carbanion. |

| Counterion | The nature of the cation (e.g., Li⁺, K⁺) associated with the carbanion can impact its nucleophilicity and reaction pathways. |

Investigations of N-Sulfonyl Alkylidene Dihydropyridine (B1217469) Intermediates

Recent research has illuminated the role of N-sulfonyl alkylidene dihydropyridine intermediates in the C-sulfonylation of 4-alkylpyridines. nih.gov This transformation provides a direct method for converting functionalized 4-alkylpyridines into the corresponding aryl picolyl sulfones using aryl sulfonyl chlorides, such as this compound. nih.gov

The proposed mechanism for this reaction begins with the N-sulfonylation of the 4-alkylpyridine by the aryl sulfonyl chloride. nih.gov This initial step forms an N-sulfonyl pyridinium salt. The presence of the N-sulfonyl group significantly increases the acidity of the protons on the 4-alkyl substituent. nih.gov Subsequent deprotonation by a base, such as triethylamine (B128534) (Et₃N), leads to the formation of a key intermediate: an N-sulfonyl alkylidene dihydropyridine. nih.gov

This dihydropyridine intermediate is an electron-rich species that can then react as a nucleophile with a second molecule of the sulfonyl chloride. nih.gov This reaction results in the formation of the C-sulfonylated product. The reaction proceeds smoothly with a variety of aryl sulfonyl chlorides, including those with electron-deficient nitro groups. nih.gov The study of these intermediates is crucial for understanding and optimizing this formal C-H activation and sulfonylation process. nih.gov

Table 3: Reaction Conditions for Picolyl Sulfonylation of 4-Ethylpyridine

| Entry | Sulfonyl Chloride | Base | Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Toluenesulfonyl chloride | Et₃N | Pyridine | CH₂Cl₂ | 70 |

| 2 | 4-Toluenesulfonyl chloride | Et₃N | None | CH₂Cl₂ | 80 |

| 3 | 4-Nitrobenzenesulfonyl chloride | Et₃N | DMAP (cat.) | CH₂Cl₂ | Good |

| 4 | 2-Pyridylsulfonyl chloride | Et₃N | DMAP (cat.) | CH₂Cl₂ | 81 |

Note: This table is based on data from a study on the sulfonylation of 4-alkylpyridines, which included electron-deficient sulfonyl chlorides like 4-nitrobenzenesulfonyl chloride as effective reagents. nih.gov DMAP = 4-Dimethylaminopyridine.

Spectroscopic Characterization and Structural Analysis of 4 Ethyl 3 Nitrobenzene 1 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

While specific experimental ¹H NMR data for 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons. The aromatic region would feature three protons, and the ethyl group would present a quartet and a triplet.

The proton on C2, being ortho to the strongly electron-withdrawing nitro and sulfonyl chloride groups, would be the most deshielded and is expected to appear as a doublet at the lowest field. The proton on C6, ortho to the sulfonyl chloride group and meta to the nitro group, would be next, appearing as a doublet of doublets. The proton on C5, ortho to the ethyl group, would be the most shielded of the aromatic protons and would appear as a doublet.

The methylene protons of the ethyl group are adjacent to the aromatic ring and would appear as a quartet, coupled to the methyl protons. The methyl protons, being furthest from the ring, would be the most shielded and would appear as a triplet, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 8.2 - 8.4 | d | ~2 |

| H-6 | 8.0 - 8.2 | dd | ~8, ~2 |

| H-5 | 7.6 - 7.8 | d | ~8 |

| -CH₂- | 2.8 - 3.0 | q | ~7.5 |

| -CH₃ | 1.2 - 1.4 | t | ~7.5 |

Note: These are predicted values and may vary from experimental data.

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in this compound. The chemical shifts are influenced by the nature of the substituents on the benzene (B151609) ring.

The carbon atom attached to the sulfonyl chloride group (C1) and the carbon atom attached to the nitro group (C3) are expected to be the most deshielded of the aromatic carbons due to the strong electron-withdrawing nature of these groups. The carbon attached to the ethyl group (C4) will also be influenced by the substituent. The remaining aromatic carbons (C2, C5, C6) will have chemical shifts determined by their positions relative to the substituents. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

| C1 | 145 - 150 |

| C2 | 125 - 130 |

| C3 | 148 - 152 |

| C4 | 140 - 145 |

| C5 | 130 - 135 |

| C6 | 120 - 125 |

| -CH₂- | 25 - 30 |

| -CH₃ | 13 - 17 |

Note: These are predicted values and may vary from experimental data.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro, sulfonyl chloride, and alkyl groups, as well as the aromatic ring.

The key diagnostic peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The sulfonyl chloride group will show strong characteristic stretching vibrations for the S=O bonds, usually in the regions of 1380-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1380 - 1410 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1180 - 1190 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: These are expected ranges based on typical functional group absorptions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈ClNO₄S), the molecular weight is 249.67 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺.

The fragmentation pattern is expected to be complex. Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine atom, the SO₂Cl group, or the SO₂ group. The nitro group can also influence fragmentation. Predicted collision cross-section data for various adducts of the molecule can be found in databases such as PubChem. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 249.99353 | 147.0 |

| [M+Na]⁺ | 271.97547 | 156.0 |

| [M-H]⁻ | 247.97897 | 151.5 |

| [M+NH₄]⁺ | 267.02007 | 164.9 |

Source: PubChem. uni.lu

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As of this writing, there are no published crystal structures for this compound in the Cambridge Structural Database.

If a single crystal of sufficient quality were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the ethyl and sulfonyl chloride groups relative to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, particularly those with electron-withdrawing groups like the nitro and sulfonyl chloride groups, typically exhibit characteristic absorption bands in the UV region.

For this compound, it is expected to show absorptions corresponding to π → π* transitions of the benzene ring. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene. The exact absorption maxima (λ_max) would need to be determined experimentally.

Computational Chemistry and Theoretical Studies of 4 Ethyl 3 Nitrobenzene 1 Sulfonyl Chloride

Quantum Chemical Modeling of Reaction Mechanisms

Theoretical Investigations of Selectivity and Regiochemistry

The absence of such specific research in the public domain prevents the creation of an accurate and verifiable article on this topic. Computational studies are highly specific to the molecule of interest and require dedicated research projects, the results of which are typically published in peer-reviewed journals. Without such publications for 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Intermolecular Interactions and Non-Covalent Bonding

The solid-state architecture and intermolecular interactions of this compound are dictated by a variety of non-covalent forces. The presence of a sulfonyl chloride group, a nitro group, an ethyl group, and an aromatic ring creates a complex interplay of interactions that determine the crystal packing. Theoretical models and computational analyses, such as Hirshfeld surface analysis on analogous compounds, provide significant insights into these interactions.

Detailed computational studies on heteroaryl sulfonyl chlorides reveal the dominant role of specific atom-atom contacts in the crystal lattice. nih.govfgcu.edu For instance, in 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, Hirshfeld surface analysis has quantified the percentage contributions of various intermolecular contacts. nih.gov These findings suggest that for this compound, the sulfonyl oxygens are major participants in intermolecular bonding.

Key intermolecular interactions expected for this compound include:

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds are anticipated. The hydrogens of the ethyl group and the aromatic ring can interact with the oxygen atoms of the nitro and sulfonyl groups, as well as the chlorine atom of the sulfonyl chloride moiety. In a related sulfonyl chloride, H···Cl interactions were found to be significant. nih.gov

Halogen Bonding and Halogen-Halogen Interactions: The chlorine atom of the sulfonyl chloride group can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro group.

π-π Stacking: The presence of the aromatic ring allows for π-π stacking interactions between parallel rings of neighboring molecules. The electron-withdrawing nature of the nitro and sulfonyl chloride groups, combined with the electron-donating effect of the ethyl group, creates a polarized aromatic system that can influence the geometry and strength of these stacking interactions.

A Hirshfeld surface analysis of a related aromatic sulfonyl chloride, 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, provides a quantitative glimpse into the likely distribution of intermolecular contacts. nih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| O···H | Significant |

| Cl···H | Significant |

| Cl···O | 15.6% |

| H···H | Significant |

| C···H | Significant |

| N···H | 8.8% |

This table is based on data from a related heteroaryl sulfonyl chloride and is presented to illustrate the potential nature of intermolecular contacts in this compound. nih.gov

These varied non-covalent interactions collectively stabilize the crystal structure of this compound, influencing its physical properties such as melting point and solubility.

Exploration of Sulfonyl Carbanion Geometry and Stereospecificity

The stereochemical outcome of reactions involving the sulfonyl group is a critical aspect of its chemistry. Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a well-studied area, with both experimental and theoretical studies providing insight into the reaction mechanisms.

Theoretical studies, including Density Functional Theory (DFT) calculations, on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com This synchronous mechanism implies an inversion of configuration at the sulfur center during the substitution process. While an addition-elimination pathway is possible for more electronegative nucleophiles like fluoride (B91410), the chloride exchange favors the concerted SN2 pathway. mdpi.com This suggests that nucleophilic substitution reactions at the sulfonyl group of this compound are likely to be stereospecific, proceeding with inversion of stereochemistry at the sulfur atom.

The geometry of carbanions formed alpha to the sulfonyl group is another area of significant computational interest. The sulfonyl group is highly effective at stabilizing an adjacent carbanion. Ab initio molecular orbital calculations on α-sulfonyl carbanions, such as the (methylsulfonyl)methyl anion, have provided detailed information on their structure and stability. acs.org

These studies reveal that α-sulfonyl carbanions are typically pyramidal, with a significant barrier to inversion. acs.org The geometry is heavily influenced by negative hyperconjugation, which involves the interaction of the carbanion lone pair with the σ* anti-bonding orbitals of the S-O and S-C bonds. This interaction is maximized in a staggered conformation, leading to a notable rotational barrier around the Cα-S bond. acs.org

For an α-sulfonyl carbanion derived from a molecule like this compound, we can infer similar geometric preferences. The carbanion would be stabilized by the powerful electron-withdrawing sulfonyl group. The stereochemical integrity of such a carbanion would be maintained due to the high rotational barrier of the C-S bond, making it a configurationally stable species at low temperatures.

Computational data for the (methylsulfonyl)methyl anion and its fluorinated analogue provide insight into the key geometric parameters and energetic barriers. acs.org

| Parameter | (Methylsulfonyl)methyl anion | ((Trifluoromethyl)sulfonyl)methyl anion |

| Cα-S Bond Length (Å) | 1.766 | 1.724 |

| Conformation Energy Difference (Staggered vs. Eclipsed) | High | Significantly Higher |

| Cα-S Rotational Barrier | High | Significantly Higher |

This table is based on ab initio calculations on alkylsulfonyl carbanions and serves as a model for understanding the potential geometry of carbanions derived from aromatic sulfonyl chlorides. acs.org

The higher rotational barrier in the fluorinated species highlights the significant role of electronegative substituents in enhancing the configurational stability of α-sulfonyl carbanions. acs.org This suggests that the electronic environment of the aromatic ring in this compound, with its electron-withdrawing nitro group, would also contribute to the stability and stereochemical rigidity of a carbanion formed at an adjacent position.

Applications and Future Research Trajectories

Role as a Precursor in Complex Molecule Synthesis

The primary foreseeable role of 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride is as a precursor or intermediate in the synthesis of more complex molecular architectures. The sulfonyl chloride group is a highly reactive functional handle, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.

Design and Synthesis of Bioactive Compounds and Pharmaceutical Agents

The sulfonamide linkage is a privileged scaffold in medicinal chemistry, found in a multitude of approved pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants. The "4-ethyl-3-nitro" substitution pattern on the phenyl ring of this compound offers a unique electronic and steric profile that can be exploited in drug design. The ethyl group provides a lipophilic handle that can be used to modulate pharmacokinetic properties, while the nitro group, a potent electron-withdrawing group, can be retained for its electronic effects or serve as a precursor for further functionalization, such as reduction to an amine. This amine can then be further elaborated, allowing for the construction of a diverse library of compounds for biological screening. Chemical suppliers categorize this compound under "Pharmaceutical Intermediates," indicating its intended use in research and development within the pharmaceutical industry. bldpharm.com

Table 1: Potential Bioactive Scaffolds Derived from this compound

| Reactant Class | Resulting Linkage | Potential Therapeutic Area |

|---|---|---|

| Primary/Secondary Amines | Sulfonamide | Antibacterial, Antiviral, Anticancer |

| Alcohols/Phenols | Sulfonate Ester | Enzyme Inhibition, Receptor Agonism/Antagonism |

Applications in Polymerization and Materials Science

While less common than their sulfonamide counterparts, sulfonate esters and related structures derived from sulfonyl chlorides have found applications in materials science. The reactivity of the sulfonyl chloride group can be harnessed to functionalize polymer backbones or to create monomers for polymerization reactions. The resulting polysulfonates or polysulfonamides could exhibit interesting thermal and mechanical properties. The presence of the nitro group could also be exploited for post-polymerization modification or to create materials with specific electronic properties.

Intermediates in Dyestuff Production

Historically, nitro-substituted aromatic sulfonyl chlorides and their derivatives have been crucial intermediates in the synthesis of azo and other classes of dyes. The sulfonyl group can be used to introduce water-solubilizing moieties, while the nitro group can be reduced to an amine, which is a key functional group for diazotization and subsequent coupling reactions to form chromophores. While direct evidence for the use of this compound in modern dye production is not prevalent, its chemical structure fits the profile of a potential precursor for specialty dyes.

Development of Novel Catalytic Systems for Derivatization

Future research could focus on the development of novel catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. For instance, developing catalysts for the selective reduction of the nitro group in the presence of the sulfonyl chloride would be a valuable transformation. Furthermore, catalytic methods for cross-coupling reactions at the aromatic ring, potentially after conversion of the sulfonyl chloride to a less reactive group, could open up new avenues for creating complex molecular structures.

Integration into Automated Synthesis and High-Throughput Screening Methodologies

The well-defined reactivity of sulfonyl chlorides makes them ideal candidates for integration into automated synthesis platforms. Such platforms could be used to rapidly generate large libraries of sulfonamide or sulfonate ester derivatives of this compound by reacting it with a diverse set of amines and alcohols. These libraries could then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. This approach would significantly accelerate the discovery process for new pharmaceuticals and materials based on this scaffold.

Exploration of New Reactivity Modes and Functional Group Transformations

Beyond its conventional role as an electrophile in sulfonylation reactions, future research could explore novel reactivity modes of this compound. For example, the interplay between the ethyl, nitro, and sulfonyl chloride groups could lead to unique intramolecular cyclization reactions under specific conditions. Additionally, investigating the transformation of the sulfonyl chloride group itself into other functionalities, such as sulfones or sulfonic acids, under controlled conditions would expand the synthetic utility of this compound. The selective functionalization of the ethyl group through, for instance, benzylic bromination, could also provide another point of diversification for creating novel molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Uncharted Territory: The Elusive Nature of this compound in Advanced Chemical Synthesis

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific chemical compound "this compound" remains exceptionally scarce. This notable absence from prominent research findings suggests that the compound is either exceedingly novel, highly specialized with limited public documentation, or perhaps a theoretical structure not yet synthesized or characterized extensively.

While the requested focus of this article is solely on this compound and its role in expanding the scope of late-stage functionalization, the lack of available data precludes a detailed analysis. Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship studies and the fine-tuning of molecular properties.

The core of this strategy often involves highly reactive functional groups that can be selectively introduced and manipulated. A sulfonyl chloride group, such as the one present in the target molecule, is a classic example of a versatile reactive handle. Generally, compounds with similar structures, such as various substituted nitrobenzenesulfonyl chlorides, are employed in a range of chemical transformations.

For instance, analogous compounds like 4-nitrobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride are well-documented reagents in organic synthesis. They are known to react readily with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioethers, respectively. The nitro group in these molecules acts as a strong electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride and the properties of the resulting derivatives.

In the context of late-stage functionalization, a hypothetical application of this compound would likely involve its introduction onto a complex molecular scaffold. The ethyl and nitro substituents on the benzene (B151609) ring would be expected to modulate the compound's reactivity and solubility, as well as the electronic and steric properties of any subsequent derivatives.

Hypothetical Research Trajectories

Should research on this compound become available, future investigations would likely explore several key areas:

Selective C-H Functionalization: Investigating the potential for the sulfonyl chloride group to direct the functionalization of specific C-H bonds on other molecules, a cornerstone of modern synthetic chemistry.

Novel Bioactive Scaffolds: Utilizing the compound to synthesize new classes of sulfonamides, a privileged scaffold in medicinal chemistry with a wide range of biological activities.

Advanced Materials Science: Exploring the incorporation of the 4-ethyl-3-nitrophenylsulfonyl moiety into polymers or other materials to impart specific electronic or physical properties.

Without concrete experimental data, any discussion of reaction conditions, yields, and the specific impact on late-stage functionalization remains speculative. The scientific community awaits the publication of research that would bring the properties and potential applications of this compound to light.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-3-nitrobenzene-1-sulfonyl chloride, and how does its ethyl substituent influence reaction efficiency?

- Methodology : The synthesis typically involves sulfonation of 4-ethyl-3-nitrobenzene derivatives followed by chlorination. The ethyl group at the 4-position may sterically hinder sulfonation, requiring optimized conditions (e.g., using chlorosulfonic acid at 0–5°C to control exothermic reactions). Post-synthesis purification via recrystallization (e.g., from dichloromethane/hexane mixtures) is critical due to hygroscopicity .

- Key Data : Similar nitro-substituted sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, exhibit melting points of ~75–78°C, suggesting comparable thermal stability for structural analogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at C4, nitro at C3, sulfonyl chloride at C1).

- FT-IR : Validate sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acids).

Q. What storage conditions are optimal to prevent decomposition of this compound?

- Methodology : Store under inert gas (argon) at –20°C in amber glass vials to minimize hydrolysis and photodegradation. Pre-dry storage containers to reduce moisture. Regular purity checks via TLC (eluent: ethyl acetate/hexane 3:7) are advised .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at C3 influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodology : Perform kinetic studies using model nucleophiles (e.g., amines or alcohols) under controlled conditions (polar aprotic solvents like DMF, 25–50°C). Compare reaction rates with non-nitro analogs (e.g., 4-ethylbenzenesulfonyl chloride) to isolate electronic effects.

- Data Insight : The nitro group enhances electrophilicity of the sulfonyl chloride via resonance withdrawal, accelerating reactions with weak nucleophiles but potentially increasing hydrolysis sensitivity .

Q. What analytical challenges arise in quantifying trace byproducts (e.g., sulfonic acids) during reactions involving this compound?

- Methodology : Use ion-pair chromatography (e.g., C18 column with 0.1% trifluoroacetic acid in acetonitrile/water) coupled with charged aerosol detection (CAD) for non-UV-active byproducts. Calibrate with synthetic standards of 4-ethyl-3-nitrobenzenesulfonic acid .

- Validation : Spiking experiments confirm recovery rates >90% for sulfonic acids at ppm levels.

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodology : Cross-validate data with orthogonal techniques:

- DSC : Measure precise melting points (reported ranges may reflect impurities).

- XRD : Compare crystal structures to rule out polymorphism.

- Collaborative Studies : Replicate syntheses in independent labs to isolate protocol-dependent variability .

Q. What strategies mitigate competing side reactions (e.g., ethyl group oxidation) during functionalization of the sulfonyl chloride group?

- Methodology : Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) or protective groups for the ethyl substituent. Monitor reactions via in-situ IR for nitro group stability. Computational modeling (DFT) can predict reactive intermediates and guide condition optimization .

Methodological Notes

- Synthesis : Prioritize low-temperature chlorination to avoid decomposition.

- Purification : Recrystallize under anhydrous conditions to prevent hydrolysis.

- Data Interpretation : Account for substituent electronic effects in reactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.